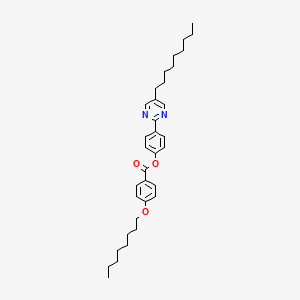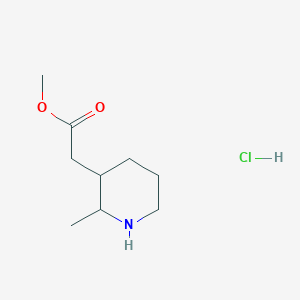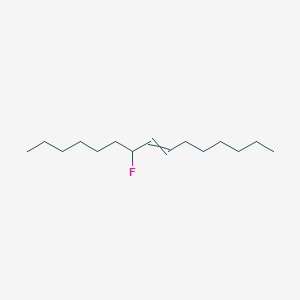
9-Fluoropentadec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoropentadec-7-ene is an organic compound characterized by a fluorine atom attached to the ninth carbon of a pentadecene chain. This compound is part of the broader class of fluorinated alkenes, which are known for their unique chemical properties due to the presence of fluorine. Fluorinated compounds often exhibit increased stability, resistance to degradation, and unique reactivity patterns, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoropentadec-7-ene typically involves the fluorination of a suitable precursor. One common method is the addition of hydrogen fluoride to a pentadecene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride or boron trifluoride to facilitate the fluorination process. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of specialized reactors and automated systems ensures consistent product quality and higher yields. Additionally, the purification of the final product is typically carried out using distillation or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Fluoropentadec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in an aqueous solution.
Major Products:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
9-Fluoropentadec-7-ene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it suitable for applications in coatings, lubricants, and high-performance materials.
Mécanisme D'action
The mechanism of action of 9-Fluoropentadec-7-ene is primarily influenced by the presence of the fluorine atom, which alters the electronic properties of the molecule. The fluorine atom increases the compound’s electronegativity, leading to changes in reactivity and interaction with other molecules. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,8-Diazabicyclo[5.4.0]undec-7-ene: A fluorinated compound used as a catalyst and non-nucleophilic base in organic synthesis.
Fluorinated Alkenes: A broader class of compounds that share similar properties due to the presence of fluorine atoms.
Uniqueness: 9-Fluoropentadec-7-ene is unique due to its specific structure, which combines a long carbon chain with a strategically placed fluorine atom. This combination imparts distinct chemical and physical properties, such as increased stability and unique reactivity patterns, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
138710-21-1 |
|---|---|
Formule moléculaire |
C15H29F |
Poids moléculaire |
228.39 g/mol |
Nom IUPAC |
9-fluoropentadec-7-ene |
InChI |
InChI=1S/C15H29F/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h12,14-15H,3-11,13H2,1-2H3 |
Clé InChI |
YGLLDGPUDNECJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(CCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


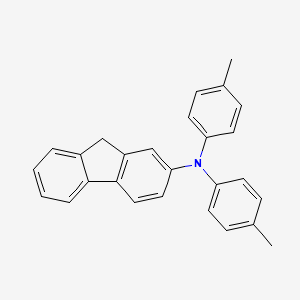
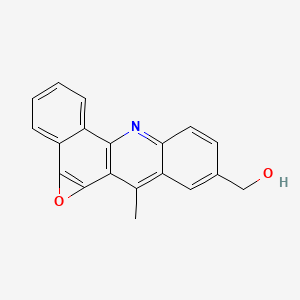
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
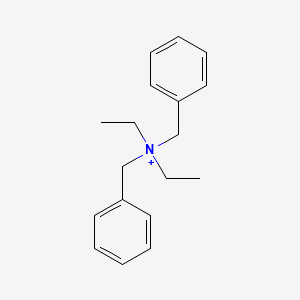
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
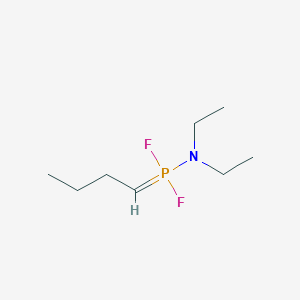
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
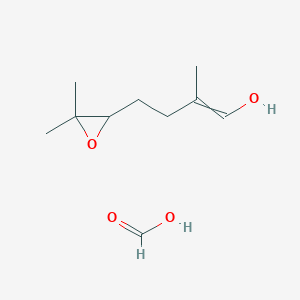

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
